
2'-(Dodecyloxy)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dodecyloxy)acetanilide is an organic compound with the molecular formula C20H33NO2 It is a derivative of acetanilide, where the hydrogen atom of the amide group is replaced by a dodecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecyloxy)acetanilide typically involves the reaction of aniline with acetic anhydride in the presence of a dodecyloxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
In this reaction, aniline reacts with acetic anhydride to form acetanilide, which is then further reacted with a dodecyloxy group to yield 2’-(Dodecyloxy)acetanilide .
Industrial Production Methods
Industrial production of 2’-(Dodecyloxy)acetanilide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dodecyloxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxybenzoic acid, while reduction may produce dodecyloxyaniline .
Applications De Recherche Scientifique
2’-(Dodecyloxy)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
N-Phenylacetamide: Another derivative with similar chemical properties.
4’-Dodecyloxyacetanilide: A positional isomer with different substitution patterns
Uniqueness
2’-(Dodecyloxy)acetanilide is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
27046-09-9 |
|---|---|
Formule moléculaire |
C20H33NO2 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
N-(2-dodecoxyphenyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-14-17-23-20-16-13-12-15-19(20)21-18(2)22/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
Clé InChI |
GYWGKBMXOOAFBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)

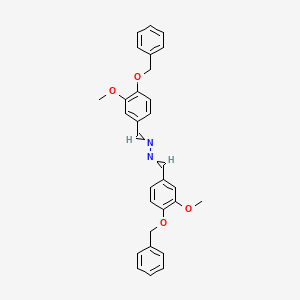
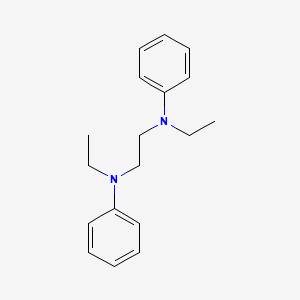
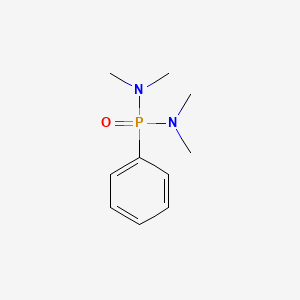
![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
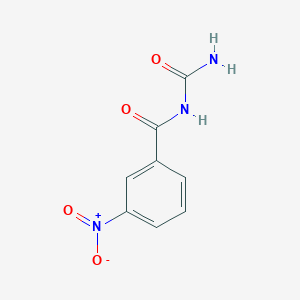
![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)

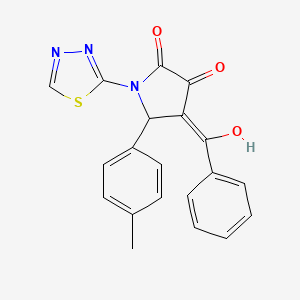
![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)
